

Sirpiglenastat stability in DMSO and other solvents

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Compound of Interest

Compound Name: Sirpiglenastat

Cat. No.: B10857805

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Technical Support Center: Sirpiglenastat

Welcome to the technical support center for **Sirpiglenastat** (DRP-104). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the handling and stability of **Sirpiglenastat** in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **Sirpiglenastat**?

A1: The most commonly recommended solvent for preparing stock solutions of **Sirpiglenastat** is dimethyl sulfoxide (DMSO).^{[1][2][3]} It is soluble in DMSO at concentrations ranging from 88 mg/mL to 100 mg/mL.^{[1][3]} For in vivo studies, complex formulations involving DMSO, PEG300, Tween-80, and water or saline have been described.

Q2: What are the recommended storage conditions for **Sirpiglenastat**?

A2: Proper storage is crucial to maintain the integrity of **Sirpiglenastat**. For the solid (powder) form, storage at -20°C for up to 3 years is recommended. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month. It is important to use tightly sealed vials to prevent DMSO from absorbing water, which can reduce the solubility of the compound.

Q3: Is **Sirpiglenastat** soluble in aqueous solutions?

A3: **Sirpiglenastat** is reported to be insoluble in water. For experiments requiring aqueous buffers, it is common practice to first dissolve the compound in 100% DMSO to create a high-concentration stock solution and then dilute this stock solution into the aqueous buffer.

Q4: What is the mechanism of action of **Sirpiglenastat**?

A4: **Sirpiglenastat** (also known as DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist. It is designed to be preferentially activated within the tumor microenvironment. By inhibiting multiple enzymes involved in glutamine metabolism, **Sirpiglenastat** disrupts cancer cell metabolism and proliferation. This action also leads to an accumulation of glutamine in the tumor microenvironment, which can enhance the proliferation and activation of anti-tumor T-cells.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation observed in the stock solution.	The solubility limit has been exceeded.	Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.
The DMSO used has absorbed moisture.	Use fresh, anhydrous-grade DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption.	
Improper storage of the stock solution.	Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.	
Variability in experimental results.	Degradation of Sirpiglenastat in solution.	Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous solutions at room temperature or 37°C.
Inconsistent final DMSO concentration in experiments.	Ensure the final concentration of DMSO is consistent across all experimental conditions, including controls. For cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced effects.	
Low or no activity in a cell-based assay.	The compound has degraded.	Confirm the integrity of your stock solution. If degradation is

suspected, prepare a fresh stock solution from solid compound.

The compound has precipitated out of the aqueous medium.

Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider lowering the final concentration of Sirpiglenastat.

Data Presentation

Table 1: Solubility of **Sirpiglenastat** in Common Solvents

Solvent	Solubility	Reference
DMSO	88 - 100 mg/mL (199.32 - 226.51 mM)	
Ethanol	22 mg/mL	
Water	Insoluble	

Table 2: Recommended Storage Conditions for **Sirpiglenastat**

Form	Storage Temperature	Duration	Key Considerations	Reference
Solid (Powder)	-20°C	Up to 3 years	Keep desiccated.	
Stock Solution (in DMSO)	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.	
Stock Solution (in DMSO)	-80°C	Up to 1 year	Use tightly sealed vials to prevent water absorption.	

Experimental Protocols

Protocol 1: Preparation of **Sirpiglenastat** Stock Solution

- Materials:
 - Sirpiglenastat** (solid powder)
 - Anhydrous-grade Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
- Procedure:
 - Equilibrate the vial of solid **Sirpiglenastat** to room temperature before opening to prevent condensation.
 - Weigh the desired amount of **Sirpiglenastat** powder in a sterile tube.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
 - Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can also be applied if necessary.

5. Aliquot the stock solution into single-use, tightly sealed vials.
6. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Method for Assessing **Sirpiglenastat** Stability in Solution

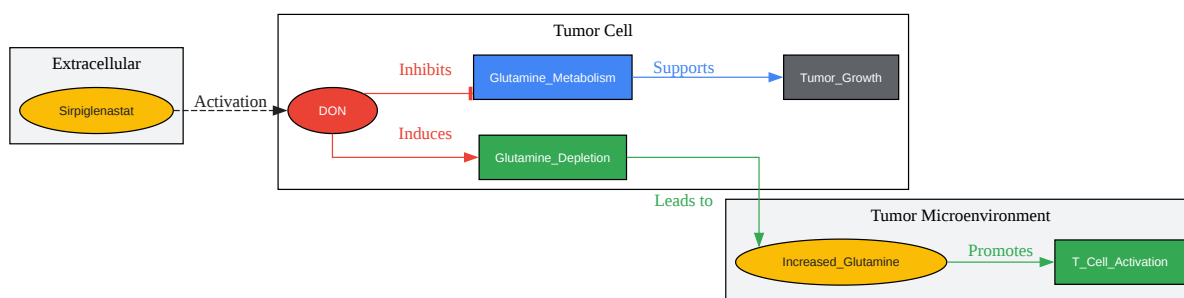
- Materials:
 - **Sirpiglenastat** stock solution in DMSO
 - Solvent of interest (e.g., cell culture medium, PBS)
 - Incubator set to the desired experimental temperature (e.g., 37°C)
 - HPLC system with a suitable column and detection method
- Procedure:
 1. Time Point 0 (T=0):
 - Prepare a solution of **Sirpiglenastat** in the solvent of interest at the final working concentration.
 - Immediately take an aliquot of this solution and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.
 - Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
 - Analyze the sample by HPLC to determine the initial peak area of **Sirpiglenastat**.
 2. Incubation:
 - Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
 3. Subsequent Time Points (e.g., T=2h, 6h, 24h, 48h):
 - At each designated time point, take an aliquot of the incubated solution.

- Process the sample as described in step 1 (quench, centrifuge, transfer to HPLC vial).
- Analyze the sample by HPLC.

4. Data Analysis:

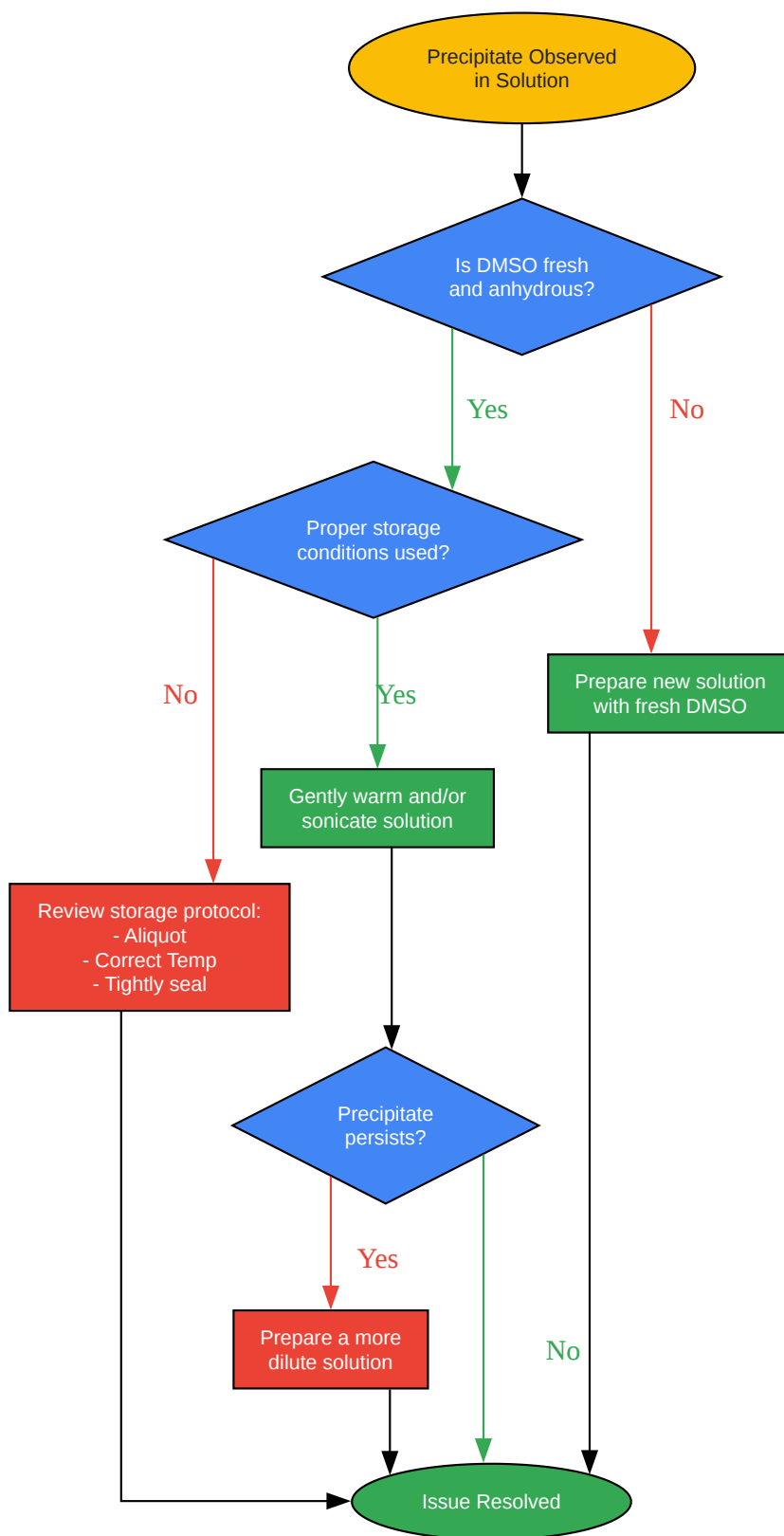
- Compare the peak area of **Sirpiglenastat** at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Mandatory Visualizations



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Caption: **Sirpiglenastat**'s dual mechanism of action.



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Caption: Troubleshooting workflow for compound precipitation.

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